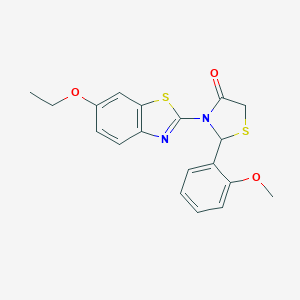
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, also known as EBT, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that belongs to the thiazolidinone family. EBT has been found to have a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the binding of the compound to the beta-sheet structure of amyloid fibrils. This binding results in a change in the fluorescence properties of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, allowing for the detection of protein aggregation.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the formation of amyloid fibrils, which could have potential therapeutic applications for diseases associated with protein aggregation. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have antioxidant properties and has been shown to protect cells from oxidative stress. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its selectivity for amyloid fibrils. This allows for the detection of protein aggregation with high sensitivity and specificity. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research involving 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. One potential area of study is the development of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one-based therapeutics for the treatment of diseases associated with protein aggregation. Additionally, further studies are needed to fully understand the mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one and its effects on cellular processes. Finally, the development of new fluorescent probes based on 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one could have potential applications in the detection of other biomolecules and cellular processes.
Méthodes De Synthèse
The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one involves the condensation of 2-aminothiophenol with 2-chloro-3-(2-methoxyphenyl)acrylonitrile, followed by the reaction with ethyl bromoacetate and sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been widely used in scientific research as a fluorescent probe for detecting protein aggregation. It has been found to bind selectively to amyloid fibrils and has been used to study the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been used to study the aggregation of prion proteins, which are associated with diseases such as Creutzfeldt-Jakob disease.
Propriétés
Formule moléculaire |
C19H18N2O3S2 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S2/c1-3-24-12-8-9-14-16(10-12)26-19(20-14)21-17(22)11-25-18(21)13-6-4-5-7-15(13)23-2/h4-10,18H,3,11H2,1-2H3 |
Clé InChI |
VTYMZRMMSIMNHP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CC=C4OC |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)

![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)